molecular formula C13H20N4O3S2 B12182112 Tert-butyl 4-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]-1,3-thiazolidine-3-carboxylate

Tert-butyl 4-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]-1,3-thiazolidine-3-carboxylate

Cat. No.: B12182112
M. Wt: 344.5 g/mol
InChI Key: CRZXLKUOWBHTCM-UHFFFAOYSA-N
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Description

Tert-butyl 4-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]-1,3-thiazolidine-3-carboxylate is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]-1,3-thiazolidine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with various reagents to form the desired thiadiazole derivative . The reaction conditions often include the use of solvents such as ethanol and catalysts like triethylamine to facilitate the formation of the thiadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]-1,3-thiazolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Mechanism of Action

The mechanism of action of tert-butyl 4-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]-1,3-thiazolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]-1,3-thiazolidine-3-carboxylate is unique due to its specific structure, which allows it to interact with a wide range of molecular targets

Properties

Molecular Formula

C13H20N4O3S2

Molecular Weight

344.5 g/mol

IUPAC Name

tert-butyl 4-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]-1,3-thiazolidine-3-carboxylate

InChI

InChI=1S/C13H20N4O3S2/c1-5-9-15-16-11(22-9)14-10(18)8-6-21-7-17(8)12(19)20-13(2,3)4/h8H,5-7H2,1-4H3,(H,14,16,18)

InChI Key

CRZXLKUOWBHTCM-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2CSCN2C(=O)OC(C)(C)C

Origin of Product

United States

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